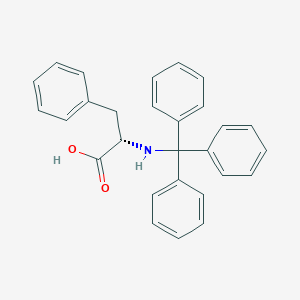

Trt-Phe-OH

Description

BenchChem offers high-quality Trt-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trt-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-(tritylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAXFJBEVRMHU-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of Trt-Phe-OH in Advanced Peptide Synthesis

A Technical Guide for High-Fidelity Sequence Assembly

Executive Summary

Trt-Phe-OH (N-Trityl-L-Phenylalanine) represents a specialized tool in the peptide chemist's arsenal, utilized not for routine iterative synthesis, but for overcoming specific structural and chemical bottlenecks.[1] Unlike standard Fmoc or Boc derivatives, the Trityl (Trt) group offers a unique combination of extreme steric bulk and high acid lability .

This guide details the physiochemical mechanics of Trt-Phe-OH, focusing on its critical role in suppressing diketopiperazine (DKP) formation, preventing racemization during fragment condensation, and enabling orthogonal deprotection strategies.[1]

Part 1: The Physiochemical Architecture

The utility of Trt-Phe-OH is derived entirely from the triphenylmethyl (Trityl) moiety.[1]

The "Umbrella" Effect (Steric Shielding)

The Trityl group consists of three phenyl rings bonded to a central carbon. When attached to the

-

Hydrophobicity: The lipophilic nature of the three phenyl rings significantly enhances the solubility of the amino acid in non-polar organic solvents (DCM, CHCl

), which is often superior to Fmoc-Phe-OH or free H-Phe-OH.[1] -

Nucleophilic Suppression: The bulkiness prevents the nitrogen lone pair from acting as a nucleophile in unwanted side reactions (e.g., N-alkylation).

Orthogonality Profile

Trt-Phe-OH operates on a cleavage axis distinct from standard Fmoc/tBu or Boc/Bzl strategies.[1]

| Protecting Group | Cleavage Condition | Stability Profile | Role in Trt-Phe-OH |

| Fmoc | 20% Piperidine (Base) | Stable to Acid | Orthogonal to Trt |

| Boc | 50% TFA (Strong Acid) | Stable to Base | Orthogonal to Trt |

| Trt (N-term) | 1% TFA or 10% AcOH | Stable to Base | Super-Acid Labile |

Part 2: Mechanistic Role in Synthesis

Suppression of Diketopiperazine (DKP) Formation

The most critical application of Trt-Phe-OH is preventing DKP formation during the synthesis of C-terminal dipeptide esters, particularly when Proline is involved (e.g., Phe-Pro sequences).[1]

The Problem: In Fmoc synthesis, after deprotecting the second amino acid (dipeptide stage), the free amine can back-bite the C-terminal ester, cyclizing to form a DKP and cleaving the peptide from the resin prematurely.

The Trt Solution: By using Trt-Phe-OH as the second residue, the bulky Trityl group sterically hinders the nitrogen, making the back-biting attack geometrically impossible. Furthermore, because Trt is cleaved by mild acid (which does not promote cyclization as base does), the amine can be protonated immediately upon deprotection, preventing DKP.

Figure 1: Mechanism of Diketopiperazine (DKP) suppression using Trt-Phe-OH.[1] The steric bulk prevents the nucleophilic attack on the C-terminal ester.

Prevention of Racemization

Racemization often occurs via proton abstraction from the chiral

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Trt-Phe-OH

Objective: Selective N-tritylation of L-Phenylalanine.[1] Note: Direct tritylation can be sluggish due to sterics; transient protection of the carboxyl group is often used.

Reagents:

-

Trimethylsilyl chloride (TMS-Cl)[1]

-

Triethylamine (TEA) or DIPEA[1]

-

Dichloromethane (DCM) / Acetonitrile (MeCN)[1]

Workflow:

-

Transient Protection: Suspend L-Phe (10 mmol) in dry DCM (50 mL). Add TMS-Cl (22 mmol) and reflux for 2 hours.

-

Tritylation: Cool to 0°C. Add TEA (22 mmol) followed by dropwise addition of Trt-Cl (10 mmol) dissolved in DCM.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of Trt-Cl).[1]

-

Hydrolysis: Add excess Methanol (MeOH) to cleave the TMS ester (TMS esters are very labile to MeOH).[1]

-

Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate.[1] Wash with 5% Citric Acid (cold) and Brine.[1]

-

Critical: Do not use strong acids (HCl) for washing, as this will cleave the Trityl group.

-

-

Purification: Recrystallize from Diethyl Ether/Hexane.

Protocol 3.2: Selective Cleavage (Deprotection)

Objective: Removal of N-Trt group without cleaving side-chain protectors (e.g., tBu, Boc) or resin linkage.[1]

Reagents:

Workflow:

-

Preparation: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .

-

Reaction: Treat the peptidyl-resin with the solution (2 x 10 min).

-

Visual Cue: The solution will turn bright yellow/orange due to the formation of the Trityl cation (

).

-

-

Quenching: Wash the resin immediately with Pyridine/MeOH (1:9) or DIPEA/DCM to neutralize residual acid and prevent autocatalytic cleavage of sensitive linkers.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines - note Trt cleavage yields a primary amine).[1]

Part 4: Troubleshooting & Quality Control

| Issue | Root Cause | Corrective Action |

| Premature Trt Cleavage | Solvent acidity or acidic silica during purification.[1] | Add 1% TEA to all chromatography solvents.[1] Use neutral alumina instead of silica.[1] |

| Incomplete Coupling | Steric hindrance of the Trityl group.[6][12][13] | Use highly active coupling reagents (HATU/HOAt).[1] Increase reaction time and temperature (max 40°C). |

| Low Solubility | Aggregation of hydrophobic sequences.[1] | Trt-Phe is very lipophilic; ensure DCM is the primary solvent.[1] Avoid water/ether mixtures.[1] |

| Yellow Product | Trapped Trityl cation.[1] | Ensure adequate scavengers (TIS/TES) are used during deprotection.[1] Wash thoroughly with ether.[1][8] |

References

-

Barlos, K., et al. (1982).[1] "Preparation and properties of N-trityl amino acids and peptides." Tetrahedron, 39(3), 475-478.[1]

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][14][15][16] Chemical Reviews, 109(6), 2455-2504.[1]

-

Giraud, M., et al. (1999).[1] "Diketopiperazine formation: A serious side reaction in the synthesis of C-terminal Pro-containing peptides." Journal of Peptide Science, 5(3), 157-161.[1] [1]

-

PepMic Co. (2024).[1][17] "Technical Note: Handling Trityl Protected Amino Acids." Peptide Synthesis Guidelines.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 14. researchgate.net [researchgate.net]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of N-trityl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trityl-L-phenylalanine is a critical building block in modern peptide synthesis and pharmaceutical research. The bulky trityl group provides robust protection of the α-amino functionality of L-phenylalanine, enabling precise and controlled peptide bond formation. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-trityl-L-phenylalanine, offering field-proven insights and step-by-step protocols. The causality behind experimental choices is elucidated, and self-validating systems for protocol integrity are described. This document is intended to be a practical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

The Strategic Importance of the Trityl Group in Peptide Synthesis

The synthesis of peptides with well-defined sequences is fundamental to drug discovery and development. This process relies on the strategic use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini of amino acids. The trityl (triphenylmethyl, Trt) group is a sterically hindered protecting group widely employed for the protection of primary amines.[1]

The selection of the trityl group for N-terminal protection of L-phenylalanine is underpinned by several key advantages:

-

Steric Hindrance: The bulky nature of the trityl group effectively prevents racemization at the chiral center of the amino acid during peptide coupling reactions.[1]

-

Mild Deprotection Conditions: The trityl group is labile under mild acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, allowing for its selective removal without compromising other acid-sensitive protecting groups that may be present in the peptide chain.[2][3]

-

Enhanced Solubility: The introduction of the hydrophobic trityl group can improve the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.[4]

-

Compatibility: N-trityl-amino acids are compatible with standard solid-phase peptide synthesis (SPPS) protocols.[5]

These attributes make N-trityl-L-phenylalanine a valuable reagent for the synthesis of complex peptides and peptidomimetics with therapeutic potential.[4]

Synthesis of N-trityl-L-phenylalanine: A Mechanistic Approach

The synthesis of N-trityl-L-phenylalanine is typically achieved through the reaction of L-phenylalanine with trityl chloride in the presence of a suitable base. A common and effective method involves the initial esterification of L-phenylalanine to protect the carboxylic acid, followed by N-tritylation and subsequent saponification of the ester.

Reaction Mechanism

The N-tritylation reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of L-phenylalanine methyl ester attacks the electrophilic carbon atom of trityl chloride. A base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the N-tritylated product.

dot

Caption: N-tritylation of L-phenylalanine methyl ester.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

Part A: Esterification of L-Phenylalanine

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-phenylalanine (10.0 g, 60.5 mmol).

-

Reagent Addition: Add methanol (100 mL) and cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (8.8 mL, 121 mmol) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

-

Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting white solid is L-phenylalanine methyl ester hydrochloride. This can be used in the next step without further purification.

Part B: N-tritylation

-

Setup: Dissolve the L-phenylalanine methyl ester hydrochloride from the previous step in dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask with a magnetic stir bar.

-

Base Addition: Cool the solution to 0 °C and add triethylamine (25.3 mL, 181.5 mmol) dropwise.

-

Tritylation: Add trityl chloride (17.7 g, 63.5 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4). The product spot should be significantly less polar than the starting material.

-

Workup: Quench the reaction by adding water (100 mL). Separate the organic layer, wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-trityl-L-phenylalanine methyl ester.

Part C: Saponification

-

Setup: Dissolve the crude ester in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL) in a 500 mL round-bottom flask.

-

Hydrolysis: Add a solution of lithium hydroxide monohydrate (5.08 g, 121 mmol) in water (50 mL).

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.

-

Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted trityl chloride and triphenylmethanol.

-

Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl. A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-trityl-L-phenylalanine.

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White to off-white solid |

| Melting Point | 182-185 °C |

Comprehensive Characterization of N-trityl-L-phenylalanine

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-trityl-L-phenylalanine. A combination of spectroscopic techniques is employed for this purpose.

dot

Caption: Workflow for the characterization of N-trityl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the characterization of N-trityl-L-phenylalanine.[6]

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. The characteristic signals for N-trityl-L-phenylalanine are the aromatic protons of the trityl group and the phenylalanine side chain, as well as the alpha-proton of the amino acid backbone.[7]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the carbons of the trityl group, the aromatic ring of phenylalanine, the carbonyl carbon, and the alpha and beta carbons of the amino acid.[8]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Trityl-H (aromatic) | 7.1-7.5 (m, 15H) | 145-147 (ipso-C), 126-129 (aromatic CH) |

| Phenyl-H (aromatic) | 6.8-7.2 (m, 5H) | 137-138 (ipso-C), 125-130 (aromatic CH) |

| α-CH | ~3.8-4.0 (m, 1H) | ~55-57 |

| β-CH₂ | ~2.9-3.2 (m, 2H) | ~38-40 |

| C=O | - | ~175-177 |

| Trityl-C (quaternary) | - | ~71-73 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] Key vibrational frequencies for N-trityl-L-phenylalanine include:

-

N-H Stretch: The N-H stretching vibration of the secondary amine will appear in the region of 3300-3500 cm⁻¹.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp peak typically found around 1700-1725 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[10]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Secondary Amine) | 3300-3500 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and can provide information about its structure.[11] For N-trityl-L-phenylalanine, the expected molecular ion peak [M+H]⁺ would be at m/z 408.51.[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of N-trityl-L-phenylalanine. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this essential building block for their peptide synthesis and drug development endeavors. The integration of spectroscopic techniques ensures the production of high-purity material, which is paramount for the successful synthesis of complex and biologically active peptides.

References

-

ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... Retrieved from [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

- Friedmann, N., & Miller, S. L. (1969). Phenylalanine and tyrosine synthesis under primitive earth conditions. Science, 166(3906), 766–767.

-

National Institutes of Health. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]

-

ResearchGate. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]

-

American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

MIT. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. Retrieved from [Link]

-

PubMed Central. (n.d.). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Retrieved from [Link]

-

Springer. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

-

MDPI. (n.d.). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of MSn analysis for L-Phenylalanine and L-tryptophan. Retrieved from [Link]

-

Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of L-Phenylalanine capped CdSe394Phe (turquoise line).... Retrieved from [Link]

-

Scholars Research Library. (n.d.). Growth, FT-IR and DFT study of L-Phenylalanine. Retrieved from [Link]

-

PubMed. (n.d.). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]

- 8. web.mit.edu [web.mit.edu]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to N-Trityl-L-phenylalanine (Trt-Phe-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-Trityl-L-phenylalanine (Trt-Phe-OH), a critical building block in modern peptide synthesis and drug discovery. As a senior application scientist, this document synthesizes key technical data with practical insights to facilitate its effective use in research and development.

Introduction: The Strategic Importance of Trt-Phe-OH in Peptide Chemistry

N-Trityl-L-phenylalanine (Trt-Phe-OH) is a derivative of the essential amino acid L-phenylalanine, where the bulky trityl (triphenylmethyl) group is attached to the alpha-amino group. This strategic modification serves a important purpose in synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The trityl group acts as a temporary protecting shield for the amine functionality, preventing unwanted side reactions during the sequential addition of amino acids to a growing peptide chain.[1]

The selection of a protecting group is a critical decision in peptide synthesis, directly influencing the efficiency of coupling reactions, the purity of the final peptide, and the overall yield. The trityl group, with its significant steric hindrance, offers a unique set of advantages, including enhanced solubility of the protected amino acid in organic solvents and the potential for selective deprotection under mild acidic conditions.[1] This guide will delve into the specific physicochemical characteristics of Trt-Phe-OH that make it a valuable tool for the synthesis of complex peptides and peptidomimetics.

Physicochemical Properties of Trt-Phe-OH

A thorough understanding of the physical and chemical properties of Trt-Phe-OH is paramount for its successful application. These properties dictate its behavior in solution, its reactivity, and its compatibility with various synthetic protocols.

General Properties

The fundamental properties of Trt-Phe-OH are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | N-Trityl-L-phenylalanine | - |

| Synonyms | Trt-L-Phe-OH, Trt-phenylalanine | [1] |

| CAS Number | 3226-92-4 | [1] |

| Molecular Formula | C₂₈H₂₅NO₂ | [1] |

| Molecular Weight | 407.51 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 78-82 °C | [1] |

| Optical Rotation | [α]²⁰D = +33 ± 2° (c=1 in acetone) | [1] |

Solubility Profile

The bulky and hydrophobic nature of the trityl group significantly influences the solubility of Trt-Phe-OH. Unlike the parent L-phenylalanine, which has limited solubility in many organic solvents, Trt-Phe-OH exhibits enhanced solubility in a range of non-polar and polar aprotic solvents commonly used in peptide synthesis. This improved solubility is a key advantage, as it facilitates higher concentrations of the activated amino acid in the reaction mixture, leading to more efficient coupling kinetics.

While exact quantitative solubility data can vary depending on the specific solvent grade and temperature, a qualitative solubility profile is presented below:

| Solvent | Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that readily dissolves many protected amino acids. |

| Dichloromethane (DCM) | Soluble | A common solvent for peptide synthesis, compatible with the non-polar nature of the trityl group. |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can dissolve Trt-Phe-OH. |

| Acetonitrile (ACN) | Sparingly Soluble | Less effective at dissolving the bulky protected amino acid compared to DMF or DCM. |

| Water | Insoluble | The hydrophobic trityl group renders the molecule insoluble in aqueous media. |

| Methanol/Ethanol | Sparingly Soluble | The polarity of the alcohol can limit the solubility of the highly non-polar trityl moiety. |

Note: It is always recommended to perform a small-scale solubility test before preparing a large-scale solution.

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Trt-Phe-OH. The following sections outline the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Trt-Phe-OH provides a detailed map of the proton environments within the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:

-

Aromatic Protons (Trityl and Phenylalanine): A complex multiplet in the range of 7.0-7.5 ppm , integrating to 20 protons (15 from the trityl group and 5 from the phenylalanine side chain).

-

α-Proton (CH): A multiplet typically observed between 3.5 and 4.5 ppm . The exact chemical shift and multiplicity will depend on the coupling to the β-protons and the NH proton.

-

β-Protons (CH₂): Two diastereotopic protons that will appear as a pair of doublets of doublets (or a more complex multiplet) in the range of 2.8-3.5 ppm .

-

Amine Proton (NH): A broad singlet or a doublet (if coupling to the α-proton is observed) that can appear over a wide range, typically between 2.0 and 4.0 ppm , and is exchangeable with D₂O.

-

Carboxylic Acid Proton (OH): A very broad singlet, often not observed or appearing at a downfield chemical shift (>10 ppm ), and is exchangeable with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in Trt-Phe-OH. Characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ .

-

N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹ .

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹ .

-

C=C Stretch (Aromatic): Several peaks in the region of 1450-1600 cm⁻¹ .

-

C-N Stretch: In the fingerprint region, typically 1000-1250 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Trt-Phe-OH. In electrospray ionization (ESI) mass spectrometry, the following ions are expected:

-

[M+H]⁺ (Positive Ion Mode): m/z ≈ 408.19

-

[M-H]⁻ (Negative Ion Mode): m/z ≈ 406.18

-

[M+Na]⁺ (Positive Ion Mode): m/z ≈ 430.17

A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) would be the loss of the trityl cation (C₁₉H₁₅⁺, m/z = 243.12), a highly stable carbocation.

Experimental Protocols

The following section provides detailed methodologies for the analysis and use of Trt-Phe-OH, grounded in established laboratory practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of Trt-Phe-OH is critical for successful peptide synthesis. A reverse-phase HPLC method is the standard for assessing chemical purity.

Rationale: This method separates Trt-Phe-OH from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The hydrophobic trityl group results in strong retention on a C18 column.

Workflow Diagram:

HPLC Purity Analysis Workflow

Step-by-Step Protocol:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm. The phenylalanine side chain absorbs at 254 nm, while the peptide backbone and other impurities are detected at 220 nm.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Sample Preparation: Prepare a 1 mg/mL solution of Trt-Phe-OH in a 1:1 mixture of ACN and water. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable for peptide synthesis.[1]

Deprotection of the Trityl Group

The removal of the trityl group is a crucial step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved under mild acidic conditions.

Rationale: The trityl group is highly sensitive to acid due to the stability of the resulting trityl carbocation. The use of a dilute solution of a strong acid like TFA in a non-polar solvent like DCM allows for rapid and clean deprotection without affecting more acid-labile side-chain protecting groups (e.g., Boc).

Deprotection Mechanism:

Acid-Catalyzed Deprotection of Trt-Phe-OH

Step-by-Step Protocol (for solution-phase deprotection):

-

Dissolve the Trt-Phe-OH (1 equivalent) in dichloromethane (DCM).

-

Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM. The concentration of TFA can be adjusted based on the desired reaction rate and the presence of other acid-sensitive groups.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 30 minutes at room temperature.

-

Upon completion, the TFA can be removed by co-evaporation with a non-polar solvent like toluene or neutralized with a mild base such as diisopropylethylamine (DIPEA).

-

The deprotected phenylalanine can then be used in the next synthetic step.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of Trt-Phe-OH.

-

Solid Form: As a solid, Trt-Phe-OH is relatively stable. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8°C.[1]

-

In Solution: Solutions of Trt-Phe-OH, particularly in protic solvents, may be susceptible to slow hydrolysis of the trityl group over extended periods. For use in SPPS, it is advisable to prepare fresh solutions of the activated amino acid before each coupling step.

Conclusion

N-Trityl-L-phenylalanine is a cornerstone reagent in the synthesis of complex peptides. Its unique combination of a bulky, acid-labile protecting group and enhanced solubility in organic solvents provides chemists with a powerful tool for constructing challenging peptide sequences. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and reliable application in both academic research and industrial drug development. By leveraging the principles of scientific integrity and a data-driven approach, researchers can confidently incorporate Trt-Phe-OH into their synthetic strategies to advance the frontiers of peptide science.

References

Sources

The Trityl Group: A Strategic Asset in Amino Acid Protection Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Bulky Protector

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of protective moieties, the triphenylmethyl group, commonly known as the trityl (Trt) group, stands out as a venerable yet highly relevant tool. Its significant steric bulk and acid-labile nature make it a versatile protector for a range of functional groups, including amines, alcohols, and thiols.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the core principles and practical applications of trityl protecting groups in the context of amino acid chemistry. We will explore the underlying mechanisms, detailed experimental protocols, and the strategic considerations that enable the effective deployment of this powerful chemical entity.

The Chemistry of Trityl Protection: A Mechanistic Overview

The trityl group is typically introduced to an amino acid's functional group, such as the side chain of asparagine, glutamine, histidine, or cysteine, via a reaction with trityl chloride (Trt-Cl) in the presence of a base.[1] The protection of amino groups with trityl chloride proceeds through an SN1 mechanism.[1] This is a critical point of understanding, as a direct SN2 attack on the quaternary carbon of the trityl chloride is sterically impossible.[1] The reaction is initiated by the formation of the highly stable trityl cation, which is then attacked by the nucleophilic amino group of the amino acid.[1]

The choice of base is crucial for the success of the reaction. Pyridine is often used as it can also serve as the solvent and effectively neutralizes the hydrochloric acid byproduct.[1] For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[1]

Deprotection of the trityl group is characteristically achieved under acidic conditions.[1] The mechanism involves protonation of the protected functional group, which facilitates the cleavage of the carbon-heteroatom bond and the regeneration of the stable trityl cation.[1] The lability of the trityl group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid, a cornerstone of orthogonal protection strategies in complex syntheses.[3][4]

Core Experimental Protocols

General Procedure for N-Tritylation of Amino Acid Esters

This protocol is a modification of a well-established method for the preparation of Nα-trityl amino acids.[5]

Materials:

-

Amino acid methyl ester hydrochloride (1.0 eq)

-

Trityl chloride (1.0 eq)

-

Triethylamine (2.0 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus

Step-by-Step Methodology:

-

Dissolve the amino acid methyl ester hydrochloride in DMF.

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution and stir.

-

In a separate flask, dissolve trityl chloride in DCM.

-

Slowly add the trityl chloride solution to the amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 2.5 hours.

-

Filter the reaction mixture to remove precipitated salts.

-

Add ethanol to the filtrate and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate to yield the N-Trt-amino acid methyl ester.[5]

General Procedure for Trityl Group Deprotection

The removal of the trityl group is typically accomplished with trifluoroacetic acid (TFA).[2][6]

Materials:

-

Trityl-protected amino acid or peptide resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS) (as a scavenger)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Swell the trityl-protected peptide resin in DCM.

-

Prepare a cleavage cocktail of TFA and TIPS. For side-chain trityl groups on amino acids like Cys, His, Gln, and Asn, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. The TIPS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[2]

-

Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

-

Filter the solution to separate the deprotected peptide from the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether to isolate the deprotected peptide.

Strategic Applications in Peptide Synthesis

The trityl group's utility shines in the context of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[4] Its acid lability is significantly greater than that of the tert-butyl (tBu) group, allowing for selective deprotection of trityl-protected side chains while tBu groups remain intact.[4] This orthogonality is invaluable for on-resin modifications of peptides.[6]

Side-Chain Protection of Key Amino Acids

-

Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln can undergo dehydration to nitriles during activation. Protection with a trityl group prevents this side reaction.[6] Furthermore, the bulky trityl group improves the solubility of Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH in common SPPS solvents like DMF.[6]

-

Histidine (His): The imidazole side chain of histidine is nucleophilic and can cause side reactions and racemization during peptide coupling.[7] The trityl group is a common choice for protecting the imidazole nitrogen, enhancing the efficiency of peptide synthesis.[8][9]

-

Cysteine (Cys): The nucleophilic thiol group of cysteine requires robust protection to prevent disulfide bond formation and other side reactions.[7] The trityl group provides effective protection and can be removed under standard cleavage conditions.[7]

Enhancing Synthesis Efficiency

The steric bulk of the trityl group can be advantageous in preventing peptide aggregation during the synthesis of long or hydrophobic sequences.[4] This steric hindrance also helps to minimize the formation of diketopiperazines, a common side reaction at the dipeptide stage.[4]

Properties and Reactivity of Trityl Derivatives

The acid lability of the trityl group can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl rings. Methoxy-substituted trityl groups, such as the 4-methoxytrityl (Mmt) and 4,4'-dimethoxytrityl (Dmt) groups, are significantly more acid-labile than the parent trityl group.[6] This increased lability is due to the enhanced stability of the corresponding carbocation intermediate.[1]

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |

| Trityl | Trt | Base | 90% TFA[6] |

| 4-Methoxytrityl | Mmt | More Labile | 1% TFA in DCM[6] |

| 4,4'-Dimethoxytrityl | Dmt | Even More Labile | Dilute acids (e.g., acetic acid) |

This tunable reactivity allows for a high degree of control in complex synthetic routes, enabling the selective deprotection of different functional groups under specific acidic conditions.[6]

Visualization of Key Processes

Trityl Protection and Deprotection Mechanism

Caption: General mechanism of trityl protection and deprotection of an amino group.

Orthogonal Protection Strategy in SPPS

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digital.csic.es [digital.csic.es]

- 6. peptide.com [peptide.com]

- 7. creative-peptides.com [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]

Technical Guide: Solubility Profile and Handling of N-Trityl-L-Phenylalanine (Trt-Phe-OH)

[1]

Executive Summary & Physicochemical Basis

N-Trityl-L-Phenylalanine (Trt-Phe-OH) is a lipophilic amino acid derivative used primarily in peptide synthesis when mild acid lability is required for the N-terminal protecting group. Unlike the base-labile Fmoc group or the acid-stable Boc group, the Trityl (Trt) group is extremely bulky and hydrophobic, significantly altering the solubility profile of the parent amino acid, Phenylalanine.

Structural Impact on Solubility[1][2][3]

-

The Trityl Effect: The triphenylmethyl (Trt) group adds three phenyl rings to the amine, creating a massive hydrophobic shield. This renders the molecule highly soluble in non-polar and chlorinated organic solvents while making it virtually insoluble in water.

-

The Phenylalanine Side Chain: The benzyl side chain of Phenylalanine acts synergistically with the Trt group, further decreasing polarity.

-

Result: Trt-Phe-OH exhibits "super-lipophilicity" compared to Fmoc-Phe-OH or Boc-Phe-OH. It dissolves rapidly in Dichloromethane (DCM) and Ethyl Acetate but requires specific solvent systems for recrystallization.

Solubility Matrix: Operational Data

The following data categorizes solvent compatibility for synthesis, extraction, and purification.

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for synthesis and coupling.[1] Excellent for dissolving crude product. |

| Chloroform ( | High | Alternative to DCM; useful for NMR analysis.[1] | |

| Polar Aprotic | DMF / NMP | High | Standard solvents for SPPS coupling reactions.[1][2] |

| DMSO | High | Soluble, but difficult to remove; avoid for purification.[1][3] | |

| THF | High | Good for reactions requiring ether-like solvation.[1] | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | Good | Critical for Extraction. Used to extract Trt-Phe-OH from acidified aqueous phases.[1] |

| Diethyl Ether ( | Moderate | Soluble, but often used as a precipitant when mixed with Hexane.[1] | |

| Protic | Methanol / Ethanol | Moderate to High | Soluble hot; often used for recrystallization (cooling induces precipitation).[1] |

| Water | Insoluble | The compound will precipitate immediately upon contact with water (unless pH is very high).[1] | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Critical Anti-Solvent. Used to force precipitation of Trt-Phe-OH from DCM or EtOAc solutions.[1] |

Experimental Protocols

Protocol A: Dissolution for SPPS Coupling

Context: Preparing a 0.2 M solution for automated or manual peptide synthesis.

-

Calculate: Determine the mass required for a 0.2 M solution (MW of Trt-Phe-OH

407.5 g/mol ). -

Solvent Choice: Use anhydrous DMF or NMP .

-

Note: While DCM dissolves Trt-Phe-OH best, DMF is preferred for coupling efficiency and reducing aggregation on the resin.

-

-

Procedure:

-

Weigh Trt-Phe-OH into a dry vial.

-

Add 75% of the calculated DMF volume.

-

Vortex for 15–30 seconds. The solution should be clear and colorless.

-

Make up to final volume.

-

Validation: If turbidity persists, add minimal DCM (up to 10% v/v) to aid solvation, though this is rarely necessary for Phe derivatives.

-

Protocol B: Purification via Recrystallization

Context: Purifying crude Trt-Phe-OH after tritylation of L-Phenylalanine.

Principle: Utilizing the high solubility in Ethyl Acetate and insolubility in Hexanes.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

-

Ratio: Approx. 5–10 mL solvent per gram of solid.

-

-

Filtration: If insoluble particles remain (salts), filter the hot solution through a sintered glass funnel.

-

Precipitation (The "Cloud Point" Method):

-

While keeping the solution warm (approx. 40°C), slowly add Hexanes dropwise.

-

Stop immediately when a persistent cloudiness (turbidity) appears.

-

-

Crystallization:

-

Add a few drops of Ethyl Acetate to clear the solution again.[4]

-

Allow the flask to cool to room temperature undisturbed.

-

Transfer to a 4°C fridge for 4–12 hours.

-

-

Collection: Filter the white crystals and wash with cold Hexane.

Protocol C: Aqueous Workup (Extraction)

Context: Isolating Trt-Phe-OH from a reaction mixture.

-

Acidification: Adjust the aqueous phase pH to ~3.0 using dilute Citric Acid or 5%

.-

Warning: Do not use strong acids (HCl) or low pH (<2), as the Trityl group is acid-labile and will deprotect.

-

-

Extraction: Add Ethyl Acetate (1:1 volume ratio). Shake and separate.

-

Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped water.

-

Drying: Dry over anhydrous

(Sodium Sulfate). -

Evaporation: Remove solvent via rotary evaporation to yield the foam/solid.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the experimental stage.

Caption: Decision matrix for solvent selection based on the operational phase (Synthesis, Purification, or Extraction).

Diagram 2: Recrystallization Workflow (EtOAc/Hexane System)

A step-by-step visual representation of Protocol B.

Caption: Step-by-step purification workflow utilizing the solubility differential between Ethyl Acetate and Hexane.

Troubleshooting & Optimization

-

Issue: Gel Formation.

-

Cause: Concentration too high in DCM or Chloroform.

-

Fix: Dilute with more solvent or add a small amount of Alcohol (Methanol) to break hydrogen bonding networks.

-

-

Issue: Premature Deprotection.

-

Cause: Acidic impurities in chlorinated solvents (DCM often degrades to HCl over time).

-

Fix: Wash DCM with basic alumina or use Amylene-stabilized DCM. Ensure aqueous workups are not below pH 3.

-

-

Issue: Oil instead of Crystals.

-

Cause: Cooling too rapidly or too much anti-solvent (Hexane) added too quickly.

-

Fix: Re-heat to dissolve the oil, add a seed crystal if available, and cool very slowly (wrap flask in foil/towel).

-

References

-

Chem-Impex International. Trityl-L-phenylalanine Product Information. Retrieved from

-

Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen." Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on Trityl resins and solubility).

-

Sigma-Aldrich. Amino Acid Derivatives and Solubility Data. Retrieved from

-

Vellos, K. (2025).[5][6][7] Solubility of N-Trityl-Amino Acids in Organic Synthesis. (General reference on Trt-group lipophilicity).

-

BenchChem. Removing residual solvents from synthesized peptides. Retrieved from

Technical Deep Dive: Discovery and Development of Trityl-Protected Amino Acids

Content Type: Advanced Technical Guide Audience: Senior Scientists, Peptide Chemists, and Process Development Engineers

Part 1: The Steric Shield – Engineering Molecular Selectivity

In the landscape of peptide therapeutics, the Triphenylmethyl (Trityl or Trt) group stands as a monument to the power of steric hindrance. Unlike protecting groups that rely solely on electronic deactivation (like acyl groups), the trityl group functions as a massive, hydrophobic "propeller" that physically shields reactive centers.

For the drug developer, the Trityl group is not just a blocking agent; it is a solubility enhancer and a purity safeguard . Its unique lipophilicity disrupts the aggregation of growing peptide chains on solid support—a critical feature when synthesizing "difficult sequences" prone to beta-sheet formation.

The Core Value Proposition

-

Tunable Acid Lability: The stability of the trityl cation can be fine-tuned by adding electron-donating groups (e.g., Mmt, Mtt), allowing for orthogonal deprotection schemes essential for cyclic peptide synthesis.

-

Steric Bulk: It effectively prevents alkylation of the sulfur in Cysteine and the imidazole nitrogen in Histidine during synthesis.

-

Non-Invasive Removal: Cleavage occurs via an S_N1 mechanism, generating a stable carbocation that can be quenched without harsh nucleophiles that might damage the peptide backbone.

Part 2: Historical Evolution & Mechanistic Principles

The journey of the trityl group from a carbohydrate protecting group to a cornerstone of Solid Phase Peptide Synthesis (SPPS) illustrates the evolution of chemical precision.

From Zervas to Barlos

-

1956 (The Zervas Era): Leonidas Zervas first introduced the

-trityl group. While innovative, its extreme acid sensitivity made it difficult to retain during coupling cycles in the early days of peptide chemistry. -

1980s (The Fmoc Revolution): As the field shifted from Boc (acid-labile) to Fmoc (base-labile) strategies, the acid-labile Trityl group found its perfect niche as a side-chain protector .

-

1989 (The Barlos Breakthrough): Kleomenis Barlos utilized the trityl cation's stability to create the 2-Chlorotrityl chloride (2-CTC) resin . This allowed peptides to be cleaved under extremely mild conditions (1% TFA), keeping side-chain protecting groups intact—a requirement for fragment condensation strategies.

The Carbocation Stability Hierarchy

The mechanism of protection and deprotection relies entirely on the stability of the triphenylmethyl cation. By modifying the phenyl rings, we create a hierarchy of lability:

| Group | Structure | Acid Sensitivity | Removal Condition | Application |

| Trt | Triphenylmethyl | Moderate | 95% TFA | Standard SPPS (Cys, His, Asn, Gln) |

| Cl-Trt | 2-Chlorotrityl | Low (Resin Linker) | 1% TFA | Peptide Fragment Synthesis |

| Mtt | 4-Methyltrityl | High | 1% TFA / 5% TIS | Orthogonal side-chain protection |

| Mmt | 4-Methoxytrityl | Very High | 0.5% TFA | Ultra-sensitive on-resin modification |

Visualization: The Stability Mechanism

The following diagram illustrates how electron-donating groups stabilize the carbocation intermediate, lowering the activation energy for deprotection.

Figure 1: The hierarchy of trityl-based protecting groups. Electron-donating substituents (Methyl, Methoxy) stabilize the transition state carbocation, significantly increasing acid lability.

Part 3: Synthesis of Trityl-Protected Amino Acids

The industrial standard for synthesizing Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH often utilizes the Transient Silyl Protection method. This approach avoids the solubility issues of free amino acids in organic solvents.

Protocol: Synthesis of Fmoc-Cys(Trt)-OH

Objective: Selective S-tritylation of Cysteine followed by N-Fmoc protection.

Reagents

-

L-Cysteine hydrochloride

-

Trityl Chloride (Trt-Cl)[1]

-

Trimethylsilyl chloride (TMS-Cl)

-

Dichloromethane (DCM) / Dimethylformamide (DMF)[2]

-

Diisopropylethylamine (DIPEA)

Step-by-Step Methodology

-

Transient Protection (Silylation):

-

S-Tritylation:

-

Add Trityl Chloride (1.05 eq) to the solution at room temperature.

-

Stir for 2-4 hours. The bulky Trt group selectively attacks the highly nucleophilic thiol (-SH), which is not silylated under these conditions (or silyl-S is rapidly exchanged).

-

In-Process Control: Monitor by HPLC for disappearance of starting material.

-

-

Hydrolysis & Fmoc Protection:

-

Add MeOH to hydrolyze the TMS groups, yielding H-Cys(Trt)-OH.

-

Adjust pH to ~8.5 with DIPEA/Na2CO3.

-

Add Fmoc-OSu (1.1 eq) to introduce the N-terminal protection.

-

-

Workup:

-

Acidify to pH 3 with KHSO4. Extract into Ethyl Acetate.

-

Wash with brine, dry over MgSO4, and crystallize from EtOAc/Hexane.

-

Critical Quality Attribute (CQA): The product must be free of S-trityl-trisulfide impurities and D-enantiomers.

Part 4: Critical Application in SPPS

The Orthogonality Map

In modern peptide synthesis, the Trityl group is the "King of Orthogonality." It allows for the construction of complex cyclic peptides by permitting selective deprotection.

Figure 2: Orthogonal protection strategy. The Trt/Mmt group allows for selective deprotection (e.g., for cyclization) without disturbing the tBu-protected side chains or the Fmoc backbone.

The "Self-Validating" Cleavage Protocol

The cleavage of Trityl groups generates a massive amount of triphenylmethyl carbocations (

The Protocol must include a "Scavenger Cascade":

-

Primary Scavenger (Thiol): EDT (Ethanedithiol) or DODT (2,2'-(Ethylenedioxy)diethanethiol).

-

Role: Preferentially reacts with the

cation.

-

-

Quencher (Silane): TIS (Triisopropylsilane).[3][6]

-

Role: Irreversibly reduces the carbocation to triphenylmethane (Trt-H).[8] This is the key step that prevents reversibility.

-

Recommended Cocktail (Reagent K equivalent):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

EDT (2.5%)[8]

Mechanism of Action:

Part 5: Troubleshooting & Optimization

Preventing Racemization in Histidine

Problem:

-

Use Fmoc-His(Trt)-OH rather than Fmoc-His(Boc)-OH for better solubility, but couple with DIC/Oxyma instead of phosphonium salts (PyBOP) to minimize base-catalyzed racemization.

-

Limit base exposure time (keep pre-activation short).

The "Black Spot" Phenomenon

Observation: During cleavage, the resin or solution turns bright yellow/orange. Cause: This is the visual signature of the stable Trityl Cation . Action: Do not panic. This confirms the deprotection is occurring. The color should fade upon addition of TIS (silane quenching). If the yellow color persists after workup, the scavenging was insufficient.

References

-

Zervas, L., & Theodoropoulos, D. M. (1956).[9] N-Tritylamino Acids and Peptides.[2][3][6][9][10][11][12] A New Method of Peptide Synthesis.[9][11] Journal of the American Chemical Society. Link

-

Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3] Tetrahedron Letters. Link

-

Isidro-Llobet, A., et al. (2009).[13] Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Protocol Guide. Link

-

PepMic. (2024). Guide to Cysteine Protecting Groups in SPPS. Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. digital.csic.es [digital.csic.es]

- 3. peptide.com [peptide.com]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective Deprotection of Trt-Phe-OH Under Mild Acidic Conditions

Executive Summary

This application note details the protocol for the selective removal of the Trityl (Triphenylmethyl, Trt) protecting group from

The core challenge in Trityl deprotection is not the cleavage itself—which is rapid—but the irreversible scavenging of the resulting stable trityl cation (

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The Dissociation Pathway

The deprotection of Trt-Phe-OH proceeds via an acid-catalyzed

-

Protonation: The acid protonates the secondary amine or the solvating medium, weakening the

bond. -

Ionization: The steric strain facilitates the cleavage of the

bond, releasing the free amine (Phe-OH) and the resonance-stabilized Trityl cation ( -

Equilibrium Challenge: The reaction is an equilibrium process. Without a scavenger, the

cation will re-attack the amine (retritylation). -

Scavenging: A nucleophilic scavenger (Silane or Alcohol) irreversibly traps the cation.

Mechanistic Diagram

The following diagram illustrates the critical role of the scavenger in driving the equilibrium forward.

Figure 1: Mechanistic pathway of Trityl deprotection showing the critical necessity of scavenger trapping to prevent the retritylation equilibrium loop.

Experimental Protocols

Protocol A: Standard Mild (1% TFA in DCM)

Application: Selective removal of N-Trt in the presence of acid-sensitive groups like

Reagents:

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred)

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS). Note: Silanes are superior to alcohols as they form a strictly non-reversible C-H bond with the trityl cation.

Step-by-Step Workflow:

-

Preparation: Dissolve Trt-Phe-OH (1.0 equiv) in DCM (concentration ~0.1 M). Ensure the solution is clear.

-

Scavenger Addition: Add TES (2.0 - 5.0 equiv). The solution should remain colorless.

-

Acidification: Dropwise add TFA to reach a final concentration of 1% v/v (e.g., for 10 mL DCM, add 100 µL TFA).

-

Observation: A transient yellow color indicates the formation of

. If the color persists, it implies the scavenger is consumed or insufficient.

-

-

Reaction: Stir at Room Temperature (RT) for 15–30 minutes.

-

Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). Trt-Phe-OH (

) disappears; H-Phe-OH stays at baseline or moves distinctly depending on conditions.

-

-

Quenching: Add Methanol (excess) or 5% Pyridine/MeOH to neutralize the acid if immediate workup is required.

-

Isolation:

-

Evaporate solvents under reduced pressure.

-

Precipitate the peptide/amino acid by adding cold Diethyl Ether (

). The deprotected H-Phe-OH (or peptide) will precipitate; the lipophilic Trt-TES byproduct remains in the ether layer.

-

Protocol B: Ultra-Mild (Acetic Acid / TFE)

Application: For hyper-sensitive substrates (e.g., presence of highly acid-labile linkers like 2-chlorotrityl resin or Sieber amide resin).

Reagents:

-

Acid: Glacial Acetic Acid (AcOH)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) and DCM (1:1 ratio)

-

Scavenger: Methanol (MeOH) or Dithiothreitol (DTT) if sulfur is present.

Workflow:

-

Dissolve substrate in TFE/DCM (1:1).

-

Add AcOH to 10% v/v.

-

Stir for 1–2 hours (Kinetics are slower than TFA).

-

Monitor via HPLC.

-

Co-evaporate with Toluene to remove Acetic Acid.

Optimization & Troubleshooting

Scavenger Selection Matrix

The choice of scavenger dictates the purity of the final product.

| Scavenger | Type | Reactivity | Recommended Use | Notes |

| TES / TIS | Hydride Donor | High | Standard | Forms Trt-H. Best for preventing retritylation. |

| Methanol | Nucleophile | Medium | General Purpose | Forms Trt-OMe (Methyl Trityl Ether). Reversible in strong acid. |

| Water | Nucleophile | Low | Aqueous Workup | Forms Trt-OH (Triphenylmethanol). Precipitates easily.[3] |

| Thioanisole | Nucleophile | High | S-containing peptides | Prevents alkylation of Met/Cys. |

Visual Troubleshooting Guide

-

Persistent Bright Yellow/Orange Color:

-

Diagnosis: High concentration of stable

cation. -

Cause: Insufficient scavenger.

-

Fix: Add more TES/TIS immediately until the color fades to pale yellow or colorless.

-

-

Incomplete Cleavage (>1 hour):

-

Diagnosis: Equilibrium favors starting material.[4]

-

Cause: Acid concentration too low or solvent is too basic (e.g., residual DMF/Pyridine).

-

Fix: Increase TFA concentration to 2-3% or perform a "double treatment" (filter and re-treat).

-

Operational Workflow Diagram

Figure 2: Step-by-step operational workflow for Protocol A.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Chapter on Amines).[5][6][2][3] [Link]

-

Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Tetrahedron Letters, 30(30), 3943–3946. (Foundational work on Trityl/Chlorotrityl acid lability). [Link]

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(19), 4654–4662. [Link]

Sources

- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 2. digital.csic.es [digital.csic.es]

- 3. creative-peptides.com [creative-peptides.com]

- 4. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]

- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rua.ua.es [rua.ua.es]

incorporation of Trt-Phe-OH into complex peptide sequences.

Application Note: Strategic Incorporation of Trt-Phe-OH into Complex Peptide Sequences

Abstract

The incorporation of N-

Introduction: The Steric Advantage of Trityl Protection

In complex peptide synthesis, standard protecting groups (Fmoc/Boc) often fail to prevent side reactions driven by conformation, such as the back-biting of the N-terminal amine into the C-terminal ester (DKP formation). Trt-Phe-OH introduces a triphenylmethyl group that is chemically unique: it is lipophilic, massively bulky, and extremely sensitive to mild acid.

Key Technical Advantages:

-

DKP Suppression: The sheer volume of the Trityl group sterically precludes the nucleophilic attack required for DKP formation, making it indispensable for sequences like H-Phe-Pro-OResin.

-

Orthogonality: The Trt group can be removed using dilute acetic acid or HOBt/TFE, conditions that leave Boc, tBu, and Trt(side-chain) groups completely intact.

-

Solubility Enhancement: The lipophilic Trt group disrupts

-sheet aggregation, improving the solvation of "difficult sequences" during purification or fragment assembly.

Strategic Application: Suppression of Diketopiperazine (DKP)[1][2]

The formation of DKP is a major yield-killing side reaction, particularly when Phenylalanine is coupled to a C-terminal Proline. The reaction is autocatalytic and driven by the cis-conformation of the Proline amide bond.

Mechanism of Action

When an Fmoc-protected dipeptide (e.g., Fmoc-Phe-Pro-OResin) is deprotected, the liberated free amine is spatially positioned to attack the C-terminal ester. By substituting Fmoc with Trt, the bulky triphenylmethyl shield physically blocks this trajectory.

Figure 1: Mechanism of DKP Suppression via Trt-Phe-OH

Caption: Comparative pathway analysis showing how the steric bulk of the Trityl group (Trt) prevents the nucleophilic back-biting essential for Diketopiperazine (DKP) formation, preserving the linear peptide chain.

Experimental Protocols

Protocol A: Incorporation of Trt-Phe-OH (Coupling)

Coupling N-

Reagents:

-

Trt-Phe-OH (1.0 g, 2.4 mmol)

-

HATU (0.91 g, 2.4 mmol) or COMU

-

HOAt (0.32 g, 2.4 mmol) – Critical additive for steric reduction

-

DIPEA (0.84 mL, 4.8 mmol)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Pre-activation: Dissolve Trt-Phe-OH and HATU/HOAt in minimal DMF (5 mL).

-

Base Addition: Add DIPEA immediately prior to addition to the resin. The solution should turn yellow.

-

Coupling: Add the activated mixture to the resin (e.g., H-Pro-2-CTC resin).

-

Incubation: Agitate for 2 to 4 hours at room temperature. Note: Trt-AA coupling is significantly slower than Fmoc-AA coupling.

-

Monitoring: Standard Kaiser tests are often false-negative due to sterics. Use the Chloranil Test or micro-cleavage/HPLC for verification.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Selective Detritylation (Orthogonal Removal)

This protocol removes the N-terminal Trt group without affecting acid-labile side chains (e.g., Boc-Lys, tBu-Ser) or cleaving the peptide from hyper-acid-labile resins (like 2-CTC).

Reagents:

-

Method 1 (Mildest): 1 M HOBt in TFE/DCM (1:1 v/v).

-

Method 2 (Standard): 1% TFA in DCM (v/v) with 5% TIS (scavenger).

-

Method 3 (Acetic Acid): AcOH/TFE/DCM (1:2:7 v/v).

Step-by-Step Procedure (Method 1 - Recommended for High Value):

-

Wash: Wash resin with DCM (3x).

-

Reaction: Add the HOBt/TFE solution to the resin.

-

Agitation: Shake for 15 minutes . The solution may turn yellow/orange (trityl cation).

-

Repeat: Drain and repeat the treatment 2 times.

-

Wash: Wash extensively with DCM (5x) and DMF (5x) to remove the trityl alcohol byproduct.

-

Validation: The resin is now ready for the next coupling. The side chains remain fully protected.

Technical Data & Comparison

Table 1: Orthogonal Deprotection Conditions

| Protecting Group | Deprotection Reagent | pH Approx.[1] | Effect on Boc/tBu | Effect on Fmoc |

| Trityl (Trt) | 1% TFA or HOBt/TFE | 4.0 - 5.0 | Stable | Stable |

| Boc | 50% TFA / DCM | < 1.0 | Removed | Stable |

| Fmoc | 20% Piperidine / DMF | > 11.0 | Stable | Removed |

| Alloc | Pd(PPh3)4 / PhSiH3 | Neutral | Stable | Stable |

Workflow Visualization: Orthogonal Fragment Assembly

This diagram illustrates a workflow where Trt-Phe-OH is used to synthesize a protected fragment on a mild acid resin, utilizing the orthogonality of Trt vs. Boc.

Figure 2: Orthogonal Peptide Fragment Assembly Workflow

Caption: Workflow demonstrating the use of Trt-Phe-OH in "Fragment Condensation" strategy. The Trt group allows N-terminal manipulation without disturbing side-chain protecting groups or the resin linkage.

Troubleshooting & Optimization

-

Issue: Incomplete Coupling of Trt-Phe-OH.

-

Cause: Steric clash with the resin linker or previous residue.

-

Solution: Use COMU or HATU at 50°C (microwave assisted, if resin allows) and double couple. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester.

-

-

Issue: Premature Trt Removal.

-

Cause: Acidic impurities in DCM or spontaneous cleavage by HOBt during coupling.

-

Solution: Wash resin with 1% DIPEA in DMF before coupling. Avoid using acidic additives (like HOBt) during the coupling of the Trt-AA itself; use HOAt or Oxyma instead.

-

-

Issue: Poor Solubility of Trt-Peptide.

-

Cause: Although Trt disrupts aggregation, very hydrophobic sequences may precipitate.

-

Solution: Use a solvent mixture of DMF/DCM/NMP (1:1:1) or add chaotropic salts (LiCl) during the coupling steps.

-

References

-

Barlos, K., Gatos, D., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz.[2][3] Angewandte Chemie.[2]

-

Barlos, K., & Gatos, D. (1999). 9-Fluorenylmethyloxycarbonyl/t-butyl-based solid-phase peptide synthesis. Biopolymers (Peptide Science).

-

Teixidó, M., et al. (2005). Solid-Phase Peptide Synthesis using N-Trityl-amino acids.[4][5] Journal of Peptide Science.

-

White, P. (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for DKP mechanisms).

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

Application Note & Protocol Guide: Strategic Large-Scale Peptide Synthesis Utilizing N-trityl-L-phenylalanine

Abstract

The burgeoning field of peptide therapeutics necessitates robust and scalable manufacturing strategies.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of peptides, with a particular focus on the strategic incorporation of N-trityl-L-phenylalanine. The trityl (Trt) protecting group offers distinct advantages in specific synthetic contexts, particularly in enhancing stability and enabling selective deprotection under mild acidic conditions, which is crucial for preserving the integrity of sensitive peptide sequences.[4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in established scientific principles and field-proven methodologies.

Introduction: The Imperative for Scalable Peptide Synthesis

The therapeutic potential of peptides is vast, with applications spanning oncology, metabolic disorders, and cardiovascular diseases.[7] This has intensified the demand for sustainable and scalable manufacturing processes.[1] While solid-phase peptide synthesis (SPPS) remains a dominant methodology for its efficiency and automation capabilities, liquid-phase peptide synthesis (LPPS) offers advantages for shorter peptides and large-scale production due to lower solvent consumption and higher volumetric efficiency.[1][8][9][10] The choice of protecting groups is a critical parameter in any peptide synthesis strategy. The N-trityl group, a bulky and acid-labile protecting group, provides unique benefits for specific amino acids like phenylalanine, enhancing solubility and stability while allowing for selective removal under gentle conditions.[6]

The Strategic Advantage of the N-trityl Protecting Group

The trityl (triphenylmethyl) group is a sterically hindered protecting group for amines.[11][12] Its lability to mild acids makes it orthogonal to the more commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[5] This orthogonality is particularly advantageous in the synthesis of complex peptides where differential protection is required. For phenylalanine, the bulky trityl group can also help to minimize side reactions and improve the handling of the amino acid derivative.[6]

Key Advantages of N-trityl Protection:

-

Mild Deprotection Conditions: The trityl group can be cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving acid-sensitive functionalities elsewhere in the peptide.[5]

-

Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the stronger acids required for Boc group removal, allowing for selective deprotection strategies.

-

Enhanced Solubility: The lipophilic nature of the trityl group can improve the solubility of the protected amino acid in organic solvents used during synthesis.[6]

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

For the large-scale synthesis of peptides incorporating N-trityl-L-phenylalanine, SPPS is often the method of choice due to its established protocols and potential for automation.[9][13] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[8][14][15]

SPPS Workflow Overview

The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing.[8] This cycle is repeated for each amino acid in the peptide sequence.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

The following protocols are designed for the synthesis of a model peptide incorporating N-trityl-L-phenylalanine. These should be adapted and optimized based on the specific peptide sequence and scale of synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-trityl-L-phenylalanine | Synthesis Grade | Major Chemical Supplier | |

| Fmoc-protected amino acids | Synthesis Grade | Major Chemical Supplier | |

| Rink Amide Resin | 100-200 mesh | Major Chemical Supplier | For C-terminal amide peptides |

| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier | |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Major Chemical Supplier | |

| Piperidine | Reagent Grade | Major Chemical Supplier | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Chemical Supplier | |

| Triisopropylsilane (TIS) | Reagent Grade | Major Chemical Supplier | Scavenger |

| Diisopropylethylamine (DIEA) | Reagent Grade | Major Chemical Supplier | |

| HBTU | Reagent Grade | Major Chemical Supplier | Coupling agent |

| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier | For purification |

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis on a Rink Amide resin. For large-scale production, automated synthesizers are recommended.[13]

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 1 hour with gentle agitation.

2. Initial Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-